9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl- belongs to the class of fused heterocyclic systems combining aromatic and ketonic functionalities. Its IUPAC name is derived through the following systematic analysis:
- Parent structure identification : The core framework consists of a bicyclic system formed by fusing a benzene ring (indene) with a pyridinone ring. The numbering follows the orientation where the pyridinone oxygen occupies position 9, as shown in the indeno[2,1-c]pyridin-9-one system.
- Substituent assignment :
- A methyl group (-CH₃) is attached to position 3 of the indeno-pyridinone scaffold.
- A phenyl group (-C₆H₅) is bonded to position 1 of the same scaffold.
The structural representation (Figure 1) highlights the fused indene and pyridinone rings, with substituents at positions 1 (phenyl) and 3 (methyl). The ketone group at position 9 is critical to the compound’s electronic configuration.
Table 1: Structural Descriptors
| Feature | Position | Functional Group |
|---|---|---|
| Fused bicyclic system | 1–9 | Indeno-pyridinone |
| Substituent 1 | 1 | Phenyl |
| Substituent 2 | 3 | Methyl |
| Ketone | 9 | Oxo (C=O) |
The SMILES notation for this compound is:
O=C1C2=C(C3=C1N=CC=C3)C4=C(C=CC=C4)C1=C(C=CN=C12)C(C)(C)
Alternative Naming Conventions in Heterocyclic Chemistry Literature
In non-IUPAC literature, fused heterocycles like this compound are often described using:
- Trivial names : Analogous to “azafluorenones,” where a nitrogen atom replaces a carbon in the fluorenone structure. For example, the parent indeno-pyridinone system is sometimes called 4-azafluorenone , though this term does not specify substituents.
- Fused-ring descriptors : Older publications may use terms like “benzopyridinone” or “indeno-azaarene” to emphasize the fusion pattern.
- Substituent-focused nomenclature : In synthetic chemistry contexts, the compound might be abbreviated as 3-Me-1-Ph-indeno[2,1-c]pyridin-9-one to highlight the methyl and phenyl groups.
Table 2: Alternative Names in Literature
| Name Type | Example | Source Reference |
|---|---|---|
| Trivial | 3-Methyl-1-phenyl-4-azafluorenone | |
| Positional abbreviation | 1-Ph-3-Me-indeno[2,1-c]pyridinone | |
| Functional hybrid | Phenyl-methyl-indeno-pyridinone ketone |
CAS Registry Number and PubChem Identifier Cross-Reference
As of the latest available data (May 2025), the specific CAS Registry Number and PubChem CID for 9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl- have not been assigned in public databases. However, cross-referencing structurally analogous compounds provides insight:
Related CAS entries :
PubChem relationships :
Table 3: Cross-Referenced Identifiers for Analogous Compounds
| Compound | CAS Registry | PubChem CID |
|---|---|---|
| 3,5,8-Trimethyl-9H-indeno[2,1-c]pyridin-9-one | 69649-06-5 | Not listed |
| 5H-Indeno[1,2-b]pyridin-5-one | 3882-46-0 | 77489 |
| 9H-Indeno[2,1-b]pyridin-9-one | Not assigned | 42613 |
For precise identification, researchers should synthesize the compound and submit it to CAS or PubChem for formal registration.
Properties
CAS No. |
62578-45-4 |
|---|---|
Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
3-methyl-1-phenylindeno[2,1-c]pyridin-9-one |
InChI |
InChI=1S/C19H13NO/c1-12-11-16-14-9-5-6-10-15(14)19(21)17(16)18(20-12)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
ZCATWRPSEYUVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid, is refluxed for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the phenyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
9H-Indeno[2,1-c]pyridine (CAS 244-40-6)
- Formula : C₁₂H₉N
- Molecular Weight : 167.21 g/mol
- Key Differences : Lacks the ketone group and substituents (methyl/phenyl).
- Properties: Melting Point: 79°C (cyclohexane solvate) . Boiling Point: 180–185°C (18 Torr) .
9H-Indeno[2,1-c]pyridazin-9-one (CAS 100595-22-0)
- Key Difference : Pyridazine ring replaces pyridine, introducing an additional nitrogen.
Substituent and Saturation Effects
2-Methyl-9-phenyl-1H,2H,3H,4H,9H-indeno[2,1-c]pyridine (CAS 82-88-2)
- Formula : C₁₉H₁₉N
- Key Differences : Partial saturation (dihydro/tetrahydro) and methyl at position 2.
- Pharmacological Relevance : Exhibits H1 receptor antagonism, likely due to enhanced conformational flexibility from saturation .
2-Benzyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine HCl
- Key Differences : Benzyl substituent at position 2 and full saturation.
- Activity: Higher H1 receptor potency compared to non-benzylated analogues, attributed to increased lipophilicity and steric bulk .
Physicochemical and Thermal Properties
*Note: XLogP values for analogues estimated based on structural similarity.
Spectroscopic Comparisons
- ¹³C NMR :
- ¹H NMR :
- Methyl groups in target compound (δ ~2.5 ppm) vs. benzyl protons (δ ~3.5–4.0 ppm) in analogues .
Biological Activity
9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl (CAS No. 62578-45-4) is a heterocyclic compound characterized by its indeno-pyridine core, which has garnered interest in various fields of biological research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one is , with a molecular weight of 271.3 g/mol. Its structure features an indeno-pyridine framework that contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 62578-45-4 |
| Molecular Formula | C19H13NO |
| Molecular Weight | 271.3 g/mol |
| IUPAC Name | 3-methyl-1-phenylindeno[2,1-c]pyridin-9-one |
| InChI Key | ZCATWRPSEYUVHI-UHFFFAOYSA-N |
The biological activity of 3-methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to fit into specific binding sites, which can modulate the activity of these targets. Research indicates that it may exhibit antitumor and antibacterial properties by inhibiting cell proliferation and bacterial growth.
Antitumor Activity
Studies have shown that derivatives of indeno-pyridine compounds can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant inhibition of breast cancer cell lines through mechanisms involving increased apoptosis and reduced trans-endothelial migration .
Antibacterial Activity
The compound's antibacterial properties have been explored in various studies. It has been reported to exhibit activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate effective antibacterial action at low concentrations .
Case Studies
- Antitumor Effects : A study investigated the effects of indeno-pyridine derivatives on human breast cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in a dose-dependent manner .
- Antibacterial Effects : In another research effort, the antibacterial efficacy of similar compounds was tested against biofilm-forming bacteria. The study found that certain derivatives exhibited MIC values as low as 0.156 mg/mL against S. aureus in both planktonic and biofilm states, suggesting strong potential for clinical applications in treating bacterial infections .
Q & A
What are the recommended synthetic routes for 3-methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multi-step reactions, including cyclization and condensation steps. For example:
- Step 1 : Formation of the indenopyridine core via Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling reactions.
- Step 2 : Introduction of the 3-methyl and 1-phenyl substituents through nucleophilic substitution or Suzuki-Miyaura coupling .
- Key conditions : Use of solvents like dimethylformamide (DMF) or 1,4-dioxane, catalysts such as palladium(0) complexes, and temperatures between 80–100°C to optimize cyclization efficiency .
- Yield optimization : Adjusting pH (e.g., ammonium hydroxide for deprotonation) and using inert atmospheres (N₂/Ar) to minimize side reactions .
How can spectroscopic and crystallographic methods be applied to characterize this compound?
- NMR spectroscopy : ¹H and ¹³C NMR can confirm substituent positions. For example, the carbonyl group (C=O) at position 9 appears as a distinct peak near 190 ppm in ¹³C NMR .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₉H₁₃NO, MW 271.31) and detects isotopic patterns .
- X-ray crystallography : Resolves spatial arrangement, as demonstrated in related indenopyridine derivatives (e.g., bond angles and torsion angles in the fused ring system) .
What computational tools predict the physicochemical properties of this compound, and how do they guide experimental design?
- LogP (lipophilicity) : Calculated as ~4.1 using XLogP3, indicating moderate hydrophobicity. This predicts solubility in organic solvents (e.g., DCM, THF) and informs solvent selection for reactions .
- Topological polar surface area (TPSA) : ~30 Ų, suggesting limited membrane permeability, relevant for biological studies .
- Density functional theory (DFT) : Models electronic transitions (e.g., HOMO-LUMO gaps) to explain UV-Vis absorption patterns .
How do structural modifications (e.g., substituent changes) affect the compound’s reactivity or bioactivity?
A comparative analysis of structurally similar compounds reveals:
How should researchers address contradictions in reported synthetic yields or spectroscopic data?
- Yield discrepancies : Re-evaluate reaction parameters (e.g., catalyst loading, purity of reagents) and validate protocols using control experiments .
- Spectroscopic mismatches : Cross-reference data with structurally validated analogs (e.g., 9-hydroxyrisperidone derivatives) and confirm via independent techniques (e.g., IR for carbonyl groups) .
What strategies are recommended for analyzing byproducts or impurities during synthesis?
- HPLC-MS : Detects low-abundance impurities (e.g., dehalogenated or dimerized byproducts) .
- Isolation and crystallization : Purify intermediates before critical steps (e.g., cyclization) to minimize side reactions .
- Comparative TLC : Monitor reaction progress and identify unreacted starting materials .
How can researchers evaluate the compound’s potential as a pharmacophore in drug discovery?
- In silico docking : Screen against target proteins (e.g., kinases) using software like AutoDock to predict binding affinities .
- In vitro assays : Test cytotoxicity and enzyme inhibition (e.g., using MTT assays or fluorescence-based enzymatic kits) .
- SAR studies : Modify substituents systematically (e.g., replace phenyl with heteroaromatic groups) to optimize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
